BenchChemオンラインストアへようこそ!

RMPI-8226-38

USP7 Inhibitor Irreversible Inhibitor Covalent Binding

RMPI-8226-38 is a covalent, irreversible USP7 inhibitor with a unique thiazole scaffold, validated in RPMI-8226 myeloma cells (IC50 22 µM). Unlike reversible inhibitors (P5091, FT671), its sustained target engagement enables definitive washout studies of p53/MDM2 pathways. This mechanistic distinction makes it an essential reference for benchmarking and hit-to-lead optimization, ensuring reproducible, on-target phenotypic validation.

Molecular Formula C10H6Cl2N2OS2
Molecular Weight 305.19
Cat. No. B1193458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMPI-8226-38
SynonymsRMPI-8226-38;  RMPI8226-38;  RMPI 8226-38;  RMPI-8226 38;  RMPI8226 38;  RMPI 8226 38
Molecular FormulaC10H6Cl2N2OS2
Molecular Weight305.19
Structural Identifiers
SMILESCC(C1=CN=C(S1)SC2=C(Cl)C=NC=C2Cl)=O
InChIInChI=1S/C10H6Cl2N2OS2/c1-5(15)8-4-14-10(16-8)17-9-6(11)2-13-3-7(9)12/h2-4H,1H3
InChIKeyLPIBKEIDTHOBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RMPI-8226-38: An Irreversible USP7 Inhibitor for Multiple Myeloma Research


RMPI-8226-38 is a small-molecule thiazole compound that functions as an irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7) . Its name is derived from the RPMI-8226 human multiple myeloma cell line, against which it demonstrates an IC50 value of 22 µM . As a covalent inhibitor, it is distinct from many other USP7 inhibitors that operate through a reversible, non-covalent mechanism.

Why a Generic USP7 Inhibitor Cannot Substitute for RMPI-8226-38


Substituting RMPI-8226-38 with another USP7 inhibitor is not a straightforward process due to fundamental differences in their mechanisms of action, potency, and target engagement. RMPI-8226-38 is an irreversible inhibitor , while many prominent comparators like P5091, FT671, and GNE-6640 are reversible, non-covalent binders [1][2][3]. This irreversible binding results in prolonged target inhibition and distinct downstream biological effects that are not replicated by reversible compounds. Furthermore, the potency of RMPI-8226-38 against the RPMI-8226 cell line (IC50 22 µM) differs significantly from the enzymatic or cellular potency of other inhibitors, which span a range from sub-nanomolar to double-digit micromolar concentrations [4]. These critical differences in mechanism and pharmacology mean that a simple potency-based substitution would lead to inconsistent and non-reproducible experimental results.

Quantitative Differentiation of RMPI-8226-38 from USP7 Inhibitor Comparators


Mechanism of Action: Irreversible vs. Reversible USP7 Inhibition

RMPI-8226-38 is characterized as an irreversible inhibitor of USP7 . This contrasts with key comparators like P5091, FT671, and GNE-6640, which are established as reversible, non-covalent inhibitors [1][2][3]. The covalent binding mode of RMPI-8226-38 is expected to result in a more durable and prolonged inhibition of USP7 activity within cells, a characteristic not shared by reversible inhibitors.

USP7 Inhibitor Irreversible Inhibitor Covalent Binding Deubiquitinase

Cellular Potency: RMPI-8226-38 IC50 in RPMI-8226 Myeloma Cells

RMPI-8226-38 inhibits the proliferation of the RPMI-8226 multiple myeloma cell line with an IC50 value of 22 µM . This is a direct measurement of its cellular activity in the cell line from which its name is derived. The potency of other USP7 inhibitors in this same cell line varies widely. For instance, the reversible inhibitor P5091 has a reported IC50 of 4.2 µM , and the irreversible inhibitor XL177A has a reported IC50 of 0.34 nM [1].

Multiple Myeloma RPMI-8226 Cell Line Cellular IC50 USP7 Inhibition

Chemical Scaffold Differentiation from Key USP7 Inhibitor Classes

RMPI-8226-38 is a thiazole-based compound . Its chemical structure (C10H6Cl2N2OS2) is distinct from the chemotypes of major USP7 inhibitor comparators. For instance, P5091 is a trisubstituted thiophene , FT671 is a pyrimidinone derivative [1], and GNE-6640 is based on a piperidin-4-ylamino core [2]. This structural differentiation implies a unique binding mode and a potentially distinct off-target profile, which are critical considerations for medicinal chemistry and chemical biology studies.

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship Thiazole

Optimal Use Cases for RMPI-8226-38 in Research and Development


As a Tool for Prolonged USP7 Inhibition in Washout Experiments

Given its irreversible mechanism of action, RMPI-8226-38 is ideally suited for cellular assays designed to study the effects of sustained USP7 inhibition . In washout experiments where the compound is removed from the culture medium, its covalent binding ensures that USP7 remains inhibited for an extended period, allowing researchers to dissect the kinetics of downstream signaling pathways (e.g., p53 stabilization, MDM2 degradation) that are not accessible with reversible inhibitors [1].

As a Chemical Probe for Studying USP7 in RPMI-8226 Myeloma Models

This compound is specifically validated and named for the RPMI-8226 multiple myeloma cell line, where it has a defined IC50 of 22 µM . This makes it a preferred tool for researchers focused on USP7 biology in this specific cellular model. It can serve as a reference compound for benchmarking new USP7 inhibitors in myeloma research or for studying the role of USP7 in processes relevant to multiple myeloma pathogenesis and drug resistance, as established by foundational work with other inhibitors like P5091 [1].

As a Structurally Distinct Scaffold for Structure-Activity Relationship (SAR) Studies

RMPI-8226-38 represents a unique thiazole chemotype , which is chemically distinct from the thiophene, pyrimidinone, and piperidin-4-ylamino scaffolds of other well-characterized USP7 inhibitors [2][3]. This structural novelty is valuable for medicinal chemists engaged in hit-to-lead or lead optimization campaigns. The compound can be used as a starting point for exploring new chemical space around USP7, potentially leading to inhibitors with improved pharmacological properties or a different selectivity profile compared to existing chemical series.

As a Comparator to Validate Cellular Phenotypes of Reversible Inhibitors

Because RMPI-8226-38 is an irreversible inhibitor, it can be used as a critical control to validate that the phenotypes observed with reversible USP7 inhibitors (e.g., FT671) are indeed due to on-target USP7 inhibition . If a cellular effect is seen with a reversible inhibitor but not with RMPI-8226-38, it may suggest the phenotype is due to an off-target effect or that sustained, covalent inhibition is required to produce the effect, thereby providing deeper mechanistic insight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RMPI-8226-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.